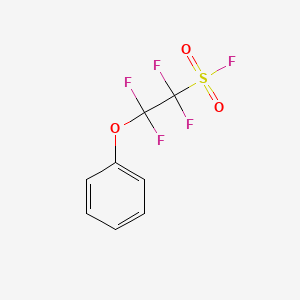

![molecular formula C9H12F3N3 B2509143 N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine CAS No. 92993-42-5](/img/structure/B2509143.png)

N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is a diamine derivative with a pyridine ring substituted with a trifluoromethyl group. This structure suggests potential for interaction with other chemical entities through its nitrogen atoms and the aromatic ring, which could be significant in the formation of complex molecular architectures or in the synthesis of polymers.

Synthesis Analysis

While the specific synthesis of N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine is not detailed in the provided papers, similar compounds have been synthesized. For instance, novel diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been created, which are used to produce fluorinated polyimides through thermal imidization with various dianhydrides . This suggests that the synthesis of N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine could involve similar routes, possibly starting from a pyridine derivative and introducing the trifluoromethyl and diamine functionalities through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, shows significant conformational consistency, particularly between the pyridine rings and the bridging cyclohexane rings . The pyridine residues are orthogonal to the plane through the methylene groups, which could be a relevant feature in the molecular structure of N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine can be inferred from the behavior of structurally similar compounds. The presence of C–H⋯Npyridine interactions is a key feature in the crystal packing of related diamines, which could also play a role in the reactivity of the compound . These interactions may facilitate the formation of linear chains or three-dimensional networks, depending on the specific substituents and the molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine can be quite remarkable. For instance, fluorinated polyimides derived from related diamines exhibit high thermal stability, low water absorption rates, and low dielectric constants, along with the ability to form tough, transparent films with good mechanical properties . These properties suggest that N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine could also contribute to materials with desirable thermal and electrical characteristics when incorporated into polymers or other macromolecular structures.

Wissenschaftliche Forschungsanwendungen

Magnetic Properties and Crystal Structure Studies

- A study on nickel(II) complexes with N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine ligands has revealed interesting magnetic properties and crystal structures. These complexes, characterized by X-ray crystallography, exhibit unique magnetic behaviors and structural features, contributing valuable insights into the field of coordination chemistry and magnetic materials (Chattopadhyay et al., 2007).

Catalytic Applications

- Research on Pd(II) complexes containing N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine ligands has shown promising results in catalysis, particularly in Suzuki–Miyaura C–C couplings. The structural characterization and catalytic performance of these complexes highlight their potential in synthetic chemistry and industrial applications (Pioquinto-Mendoza et al., 2015).

Ligand Diversity and Structural Analysis

- The diversity of ligands related to N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine and their structural implications have been extensively studied. These investigations provide a deeper understanding of how slight variations in ligand structures can lead to significant differences in the properties and functions of metal complexes (Karmakar et al., 2006).

Synthesis and Characterization of Metal Complexes

- The synthesis and characterization of various metal complexes using N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine as a ligand have been a focus of several studies. These research efforts have led to the development of novel complexes with unique properties, expanding the possibilities in the field of coordination chemistry (Bhowmik et al., 2010).

Impact on Molecular Structures and Interactions

- Investigations into the molecular structures and interactions of compounds containing N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine have provided insights into the importance of various intermolecular interactions. Such studies aid in understanding the stability and behavior of these compounds at the molecular level (Lai et al., 2006).

Applications in Metal Ion Complexation

- The complexation of various metal ions with N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine has been explored, demonstrating the versatility of this ligand in forming stable and diverse metal complexes. This area of research has significant implications in fields such as catalysis, material science, and bioinorganic chemistry (Hakimi et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)7-2-3-8(15-6-7)14-5-1-4-13/h2-3,6H,1,4-5,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDLNVVMUHDZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)